1-(Furan-2-yl)-2-hydroxypropan-1-one
Overview
Description
“1-(Furan-2-yl)-2-hydroxypropan-1-one” is a derivative of furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . It’s a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .
Synthesis Analysis
The synthesis of furan derivatives has been reported in several studies. For instance, the synthesis of the chalcone (E)-3-(2,6-difluorophenyl)-1-(furan-2-yl)-prop-2-en-1-one molecule was achieved through the equimolar reaction between 1-(furan-2-yl)-ethenone and 2,6-difluorobenzaldehyde . Another study reported the synthesis of (S)-2 by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the Lactobacillus paracasei BD101 biocatalyst .Molecular Structure Analysis
The molecular structure of furan derivatives has been studied using various spectroscopic techniques. For instance, 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques . The experimental results were compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis
Furan and its derivatives have been used in a wide range of chemical reactions. For example, furfural, a derivative of furan, can undergo condensation with nitromethane in a basic medium to yield 2-(2-Nitrovinyl)furan . This functional group (nitrovinyl) has been documented as a potent anti-microbial agent .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Biosynthesis in Strawberry Cultures
A study by Zabetakis et al. (1999) demonstrated the role of 2-hydroxypropanal, synthesized via the Curtius rearrangement, in the biosynthesis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one in strawberry callus cultures. This research suggests that 2-hydroxypropanal is a key precursor in the biosynthesis of certain furanones in strawberries (Zabetakis, Moutevelis-Minakakis, & Gramshaw, 1999).
Furan Derivatives from Endophytic Fungus
Chen et al. (2017) isolated new furan derivatives, including 1-(5-(2-hydroxypropanoyl)-furan-2-yl)-pentan-3-one, from the mangrove-derived endophytic fungus Coriolopsis sp. J5. This discovery highlights the potential of furan derivatives in novel natural product chemistry (Chen et al., 2017).
Transformation in Organic Synthesis
Shcherbakov et al. (2021) developed a method for the transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones to prop-2-en-1-ones. This research contributes to the field of organic synthesis, demonstrating innovative approaches to furan derivative transformations (Shcherbakov, Eshmemet’eva, Merkushev, Trushkov, & Uchuskin, 2021).
Chemoenzymatic Synthesis
Hara et al. (2013) investigated the lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. This study highlights the potential of enzymatic methods in the synthesis of complex furan compounds (Hara, Turcu, Sundell, Toșa, Paizs, Irimie, & Kanerva, 2013).
Conversion from Cellulose
Yang et al. (2011) demonstrated the conversion of cellulose to 1-(furan-2-yl)-2-hydroxyethanone in zinc chloride solution under microwave irradiation. This research provides insight into the conversion of biomass into valuable furan derivatives (Yang, Li, Yang, Zhang, Fan, & Lv, 2011).
Enzymatic Oxidation of Furan Derivatives
Dijkman, Groothuis, and Fraaije (2014) explored the enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, showcasing the potential of enzymes in furan compound transformations (Dijkman, Groothuis, & Fraaije, 2014).
Safety And Hazards
While specific safety and hazard information for “1-(Furan-2-yl)-2-hydroxypropan-1-one” is not available in the search results, it’s important to handle all chemicals with care. For instance, one should avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
Furan and its derivatives have wide applications in various fields, including therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The future research directions could involve exploring more applications of furan derivatives and improving their synthesis methods.
properties
IUPAC Name |
1-(furan-2-yl)-2-hydroxypropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCOISTYFBUCPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-2-hydroxypropan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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